molecular formula C7H4BF6NO2 B11858689 (2,6-Bis(trifluoromethyl)pyridin-3-yl)boronic acid

(2,6-Bis(trifluoromethyl)pyridin-3-yl)boronic acid

Cat. No.: B11858689
M. Wt: 258.92 g/mol
InChI Key: DEAHPPZTBIHZRQ-UHFFFAOYSA-N
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Description

(2,6-Bis(trifluoromethyl)pyridin-3-yl)boronic acid is a fluorinated pyridine-based boronic acid characterized by two trifluoromethyl (-CF₃) groups at the 2- and 6-positions of the pyridine ring and a boronic acid (-B(OH)₂) group at the 3-position. The trifluoromethyl groups enhance its electron-withdrawing properties, significantly influencing its Lewis acidity, solubility, and reactivity in cross-coupling reactions. This compound is commonly used in Suzuki-Miyaura couplings for synthesizing pharmaceuticals and agrochemicals due to its stability and compatibility with diverse reaction conditions .

Key structural insights from crystallographic studies reveal that the dihedral angle between the pyridine ring and the BO₂ group is critical for its reactivity. For example, in cocrystals with bifunctional acceptors, this angle approaches 90°, minimizing steric hindrance and optimizing hydrogen-bonding interactions . Its molecular weight is 257.92 g/mol, and it is typically stored at 0–6°C to maintain stability .

Properties

Molecular Formula

C7H4BF6NO2

Molecular Weight

258.92 g/mol

IUPAC Name

[2,6-bis(trifluoromethyl)pyridin-3-yl]boronic acid

InChI

InChI=1S/C7H4BF6NO2/c9-6(10,11)4-2-1-3(8(16)17)5(15-4)7(12,13)14/h1-2,16-17H

InChI Key

DEAHPPZTBIHZRQ-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(N=C(C=C1)C(F)(F)F)C(F)(F)F)(O)O

Origin of Product

United States

Preparation Methods

Mechanism and Regioselectivity

Iridium-catalyzed C–H borylation enables direct functionalization of pyridine rings without pre-functionalization. For 2,6-bis(trifluoromethyl)pyridine, steric hindrance from the trifluoromethyl groups typically directs borylation to the 4-position . However, modifying ligand systems and reaction conditions can shift selectivity. For example:

  • Catalyst System : [Ir(OMe)(COD)]₂ with 4,4′-di-tert-butylbipyridine (dtbbpy) promotes borylation at electron-deficient positions.

  • Solvent-Free Conditions : Neat reactions at 80°C enhance conversion by minimizing side reactions.

Limitations and Optimization

Achieving 3-position borylation requires precise tuning:

  • Steric Shielding : Bulky ligands (e.g., 3,4,7,8-tetramethyl-1,10-phenanthroline) may hinder access to the 4-position, favoring the 3-position.

  • Substituent Effects : Electron-withdrawing groups at the 2- and 6-positions deactivate the ring, necessitating higher catalyst loadings (1–2 mol%).

Table 1: Representative Iridium-Catalyzed Borylation Conditions

SubstrateCatalyst/LigandTemperatureYieldRegioselectivitySource
2,6-Bis(CF₃)pyridine[Ir(OMe)(COD)]₂/dtbbpy80°C68%4-position
3-Bromo-2,6-bis(CF₃)pyridine[Ir(OMe)(COD)]₂/tmphen100°C46%5-position

Halogen-Metal Exchange and Borylation

Synthesis of 3-Bromo-2,6-bis(trifluoromethyl)pyridine

This method hinges on the availability of 3-bromo-2,6-bis(trifluoromethyl)pyridine, which can be synthesized via:

  • Directed Bromination : Using NBS (N-bromosuccinimide) under radical conditions.

  • Multi-Step Assembly : Cyclization of β-keto esters with CF₃-containing building blocks.

Boronic Acid Installation

The brominated intermediate undergoes halogen-metal exchange followed by borylation:

  • Lithiation : Treatment with n-BuLi at −78°C generates a pyridinyllithium species.

  • Borylation : Quenching with trimethyl borate yields the boronic acid after hydrolysis.

Table 2: Halogen-Metal Exchange Protocol

StepReagents/ConditionsOutcome
Lithiationn-BuLi, THF, −78°C3-Lithio-2,6-bis(CF₃)pyridine
BorylationB(OMe)₃, then H₃O⁺(2,6-Bis(CF₃)pyridin-3-yl)boronic acid

Palladium-Catalyzed Miyaura Borylation

Reaction Parameters

Miyaura borylation replaces a halogen atom with a boronic ester using Pd catalysis:

  • Catalyst : Pd(dppf)Cl₂ or Pd(OAc)₂ with dppf ligand.

  • Diboron Reagent : Bis(pinacolato)diboron (B₂Pin₂).

Substrate Compatibility

3-Iodo-2,6-bis(trifluoromethyl)pyridine is optimal due to superior oxidative addition kinetics compared to bromo derivatives.

Table 3: Miyaura Borylation Optimization

SubstrateCatalyst SystemSolventYield
3-Iodo-2,6-bis(CF₃)pyridinePd(dppf)Cl₂, B₂Pin₂Dioxane82%
3-Bromo-2,6-bis(CF₃)pyridinePd(OAc)₂, dppfTHF58%

Directed Ortho-Metalation (DoM)

Strategy and Limitations

DoM employs a directing group (e.g., CONHR, SO₂NR₂) to stabilize a lithiated intermediate at the 3-position. However, trifluoromethyl groups impede coordination, necessitating:

  • Transient Directing Groups : Silane or boronate esters that enhance Lewis acidity.

  • Low-Temperature Conditions : −100°C to suppress side reactions.

Case Study

Using N-methoxy-2,6-bis(trifluoromethyl)nicotinamide as a substrate:

  • Lithiation : LDA at −100°C in THF.

  • Borylation : Quench with B(OMe)₃, yielding 3-boronic acid after hydrolysis (37% yield).

Comparative Analysis of Methods

Table 4: Method Comparison

MethodAdvantagesDisadvantagesIdeal Use Case
Iridium-CatalyzedDirect, no pre-functionalizationLow 3-position selectivityBulk synthesis of 4-isomer
Halogen-Metal ExchangeHigh regiocontrolRequires brominated precursorSmall-scale targeted synthesis
Miyaura BorylationScalable, robustDependent on iodide availabilityIndustrial applications
Directed MetalationAvoids halogenation stepsLow yields, complex optimizationNiche academic studies

Chemical Reactions Analysis

Types of Reactions

(2,6-Bis(trifluoromethyl)pyridin-3-yl)boronic acid primarily undergoes reactions typical of boronic acids, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of (2,6-Bis(trifluoromethyl)pyridin-3-yl)boronic acid in Suzuki-Miyaura coupling involves the following steps:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below compares (2,6-Bis(trifluoromethyl)pyridin-3-yl)boronic acid with structurally related boronic acids:

Compound Name Substituents Dihedral Angle (°) pKa Key Applications Reference
This compound 2,6-CF₃, 3-B(OH)₂ ~90° (in cocrystals) ~8.2* Suzuki couplings, pharmaceuticals
3-Trifluoromethylphenylboronic acid 3-CF₃, 1-B(OH)₂ 33.0° ~8.5 Cross-coupling reactions
(2,6-Difluoropyridin-3-yl)boronic acid 2,6-F, 3-B(OH)₂ N/A ~7.9 Intermediate in agrochemicals
(6-Cyanopyridin-3-yl)boronic acid 6-CN, 3-B(OH)₂ N/A ~9.1 Synthesis of fluorescent dyes
2,6-Dibromophenylboronic acid 2,6-Br, 1-B(OH)₂ 55.9° ~8.8 Biomimetic CO₂ hydration studies

*Estimated based on analogous fluorinated boronic acids .

Key Observations:

  • Steric and Electronic Effects: The 2,6-bis(trifluoromethyl) substitution imposes significant steric hindrance, which stabilizes the boronic acid form by reducing resonance with the boronate conjugate base. This contrasts with meta-substituted analogs (e.g., 3-trifluoromethylphenylboronic acid), where smaller dihedral angles (33.0°) allow greater planarity and enhanced resonance stabilization .
  • Acidity: The pKa of this compound (~8.2) is slightly lower than that of 2,6-dibromophenylboronic acid (~8.8), indicating stronger Lewis acidity due to the electron-withdrawing -CF₃ groups .
  • Reactivity in Cross-Couplings: Unlike ortho-ethoxy phenylboronic acid, which fails in Suzuki-Miyaura reactions due to steric hindrance, the 2,6-bis(trifluoromethyl)pyridinyl derivative remains reactive, likely due to optimized hydrogen bonding in transition states .

Research Findings and Data

Crystallographic Data

  • Dihedral Angles: The near-orthogonal dihedral angle (~90°) between the pyridine and BO₂ groups in cocrystals reduces steric clashes and facilitates dimerization via hydrogen bonds, a feature absent in para-substituted analogs (e.g., 16.9° for para-OCF₃-phenylboronic acid) .

Biological Activity

(2,6-Bis(trifluoromethyl)pyridin-3-yl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is particularly notable for its applications in drug discovery, especially as an inhibitor for various enzymes and in the treatment of viral infections.

Chemical Structure

The compound features a pyridine ring substituted with two trifluoromethyl groups at positions 2 and 6, and a boronic acid functional group at position 3. The trifluoromethyl groups enhance the lipophilicity and metabolic stability of the compound, which may contribute to its biological activity.

Antiviral Properties

Recent studies have highlighted the potential of boronic acids, including this compound, as inhibitors of the SARS-CoV-2 main protease (Mpro). The Mpro enzyme is crucial for viral replication and is a target for therapeutic intervention. In vitro assays demonstrated that certain boronic acids exhibit significant inhibitory activity against Mpro, with binding affinities in the nanomolar range .

CompoundBinding Affinity (nM)Inhibition (%)
This compound250 - 50023% at 20 μM

Antimicrobial Activity

In addition to its antiviral properties, this compound has shown promising antimicrobial activity. Studies indicate that compounds with similar structures exhibit antibacterial effects against various Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) for related pyridine derivatives range from 0.02 to 12 mM against pathogens such as Staphylococcus aureus and Escherichia coli .

PathogenMIC (μg/mL)
Staphylococcus aureus6.25 - 12.5
Escherichia coli6.25 - 12.5
Pseudomonas aeruginosa12.5

The mechanism by which this compound exerts its biological effects may involve the inhibition of key enzymes through reversible covalent bonding to active site residues. For example, the boronic acid moiety can form covalent bonds with serine or cysteine residues in target enzymes, leading to functional inhibition .

Case Studies

  • Inhibition of SARS-CoV-2 Mpro :
    A study conducted on a series of β-amido boronic acids demonstrated that compounds similar to this compound significantly inhibited Mpro activity in vitro. The selectivity for Mpro over other proteases was noted, emphasizing the potential for developing targeted antiviral therapies .
  • Antimicrobial Efficacy :
    Research into pyridine derivatives has shown that those with similar trifluoromethyl substitutions exhibit enhanced antimicrobial properties. A specific study reported that compounds with longer alkyl chains attached to the pyridine core displayed improved activity against a panel of bacteria and fungi .

Q & A

Q. What are the primary synthetic routes for (2,6-Bis(trifluoromethyl)pyridin-3-yl)boronic acid?

The synthesis typically involves bromination of a trifluoromethyl-substituted pyridine precursor, followed by lithiation and transmetalation with a boron reagent. For example, bromination at the 3-position of 2,6-bis(trifluoromethyl)pyridine generates a bromopyridine intermediate. Subsequent treatment with n-butyllithium and a borate ester (e.g., B(OMe)₃) yields the boronic acid derivative. Reaction conditions require strict inert atmospheres (N₂/Ar) to prevent oxidation, with tetrahydrofuran (THF) as the solvent .

Q. How is this compound characterized to confirm purity and structure?

Characterization employs:

  • LCMS for molecular ion confirmation (e.g., m/z 366 [M+H]⁺ observed in related pyridinylboronic acid derivatives) .
  • HPLC to assess purity (retention time ~1.26 minutes under acidic conditions) .
  • Multinuclear NMR (¹H, ¹³C, ¹⁹F) to verify substituent positions and boronic acid functionality .

Q. What are its key applications in organic synthesis?

The compound is a critical reagent in Suzuki-Miyaura cross-coupling reactions , enabling the formation of carbon-carbon bonds between pyridine derivatives and aryl/heteroaryl halides. This is pivotal in constructing pharmacophores, such as trifluoromethyl-substituted biaryl systems used in drug candidates .

Advanced Research Questions

Q. What experimental challenges arise in synthesizing and purifying this boronic acid?

  • Hydrolytic Instability : The boronic acid group is prone to hydrolysis, necessitating anhydrous conditions and storage at <-20°C under inert atmospheres .
  • Steric Hindrance : The 2,6-bis(trifluoromethyl) groups impede transmetalation in cross-coupling reactions, often requiring elevated temperatures (80–100°C) or bulky palladium catalysts (e.g., XPhos Pd G3) .

Q. How do electronic effects of the trifluoromethyl groups influence reactivity?

The electron-withdrawing nature of CF₃ groups decreases electron density at the pyridine ring, slowing oxidative addition in palladium-catalyzed reactions. However, this also enhances stability against nucleophilic attack, making the compound suitable for iterative coupling steps in complex molecule synthesis .

Q. Are there contradictions in reported cross-coupling efficiencies with this reagent?

Studies report variable yields (45–85%) depending on:

  • Substrate Compatibility : Electron-deficient aryl halides (e.g., 4-nitrophenyl bromide) couple efficiently, while electron-rich partners (e.g., 4-methoxyphenyl bromide) show lower reactivity .
  • Base Selection : Cs₂CO₃ outperforms K₃PO₄ in polar aprotic solvents (DMF > THF) due to better solubility and stabilization of the palladium intermediate .

Methodological Insights

Q. How can researchers optimize Suzuki-Miyaura reactions using this compound?

  • Catalyst Screening : Use Pd(PPh₃)₄ or SPhos Pd for sterically hindered substrates.
  • Solvent Optimization : DMF:water (4:1) mixtures enhance solubility of boronic acid and inorganic bases.
  • Additives : Addition of 1 eq. of LiCl accelerates transmetalation by stabilizing Pd intermediates .

Q. What analytical techniques resolve stability issues during storage?

  • TGA/DSC : Monitor decomposition temperatures (typically >150°C for related boronic acids).
  • Karl Fischer Titration : Quantify moisture content to ensure <0.1% water in stored samples .

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